Superior Repigmentation vs. Tacrolimus Monotherapy at 8 Weeks and 12 Months in Phase IV Randomized Trial
In a Phase IV multicenter randomized controlled trial (Shah et al. 2019), the combination of bFGF‑related decapeptide (bFGFrP) 0.1% solution with tacrolimus 0.1% ointment (M+T) was compared against tacrolimus 0.1% monotherapy (T) in patients with stable vitiligo. At 8 weeks, the proportion of patients achieving >50% repigmentation was 22.5% in the M+T arm versus 6.8% in the T arm (p ≤ 0.05) [1]. At the 12‑month final follow‑up, 66.7% of patients (n=54) in the combination group attained >50% repigmentation, compared with 39.2% (n=51) in the tacrolimus‑monotherapy group [2]. Patient Global Assessment (PGA) scores were also significantly higher in the M+T group at 6 months (p ≤ 0.05), while no adverse events were reported in either arm [1].
| Evidence Dimension | Extent of repigmentation (>50%) – clinical endpoint in stable vitiligo |
|---|---|
| Target Compound Data | bFGFrP 0.1% + Tacrolimus 0.1%: 22.5% at 8 weeks; 66.7% at 12 months |
| Comparator Or Baseline | Tacrolimus 0.1% monotherapy: 6.8% at 8 weeks; 39.2% at 12 months (all p ≤ 0.05) |
| Quantified Difference | 3.3-fold higher response at 8 weeks; 1.7-fold higher at 12 months |
| Conditions | Phase IV, randomized, open‑label, multicenter; stable vitiligo; n=94 randomized (M+T=40, T=44 with 10 lost to follow‑up); 12‑month treatment period |
Why This Matters
This direct head‑to‑head evidence demonstrates that adding bFGFrP to standard tacrolimus therapy provides a statistically and clinically significant acceleration and amplification of repigmentation, making the decapeptide a critical differentiator for procurement in vitiligo clinical research and therapeutic formulation.
- [1] Shah B, Godse K, Mahajan S, et al. Efficacy and safety of basic fibroblast growth factor (bFGF) related decapeptide solution plus Tacrolimus 0.1% ointment versus Tacrolimus 0.1% ointment in the treatment of stable vitiligo. Dermatol Ther. 2019;32(6):e13109. doi:10.1111/dth.13109 View Source
- [2] OUCI – Basic Fibroblast Growth Factor (bFGF) related decapeptide 0.1% Solution, with Tacrolimus 0.1% ointment combination therapy compared with Tacrolimus 0.1% ointment monotherapy… 12 months Study. Available at: https://ouci.dntb.gov.ua/en/ View Source
